N-(4-{[(2-phenoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-{[(2-Phenoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule featuring a thiazole core substituted with a carbamoylmethyl group linked to a 2-phenoxyphenyl moiety. The cyclopropanecarboxamide group at the 2-position of the thiazole introduces conformational rigidity, which may enhance binding affinity to biological targets. Its synthesis likely involves coupling reactions between cyclopropanecarboxylic acid derivatives and functionalized thiazole intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2-phenoxyanilino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-19(12-15-13-28-21(22-15)24-20(26)14-10-11-14)23-17-8-4-5-9-18(17)27-16-6-2-1-3-7-16/h1-9,13-14H,10-12H2,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYROCLMOWHKERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-phenoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the phenoxyphenyl group is introduced to the thiazole ring.
Formation of the Cyclopropane Carboxamide Group: This can be done through a cyclopropanation reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-phenoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-{[(2-phenoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2-phenoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity to its targets, while the cyclopropane carboxamide group can influence the compound’s stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-phenoxyphenyl group (electron-rich) contrasts with analogs bearing electron-withdrawing substituents like trifluoromethoxy (Compound 85) or chlorine (N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide). These differences influence solubility, metabolic stability, and target binding .
- Conformational Rigidity : The cyclopropane ring is a conserved feature across analogs, likely stabilizing the molecule’s bioactive conformation .
Spectral Characterization
Biological Activity
N-(4-{[(2-phenoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
1. Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C22H21N3O4S
- Molecular Weight: 421.49 g/mol
- Structure: The compound features a cyclopropane ring, thiazole moiety, and phenoxy group, which contribute to its unique biological properties.
2. Biological Activity
Anticancer Properties:
Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. A study reported the compound's effectiveness in inhibiting the proliferation of U937 human myeloid leukemia cells without inducing cytotoxicity, suggesting a selective mechanism of action .
Antimicrobial Effects:
The compound has shown promising antibacterial and antifungal activities. Its mechanism likely involves disruption of microbial cell membranes and inhibition of key metabolic pathways essential for microbial survival. For instance, it has been noted to affect the growth of Mycobacterium tuberculosis, indicating potential in treating tuberculosis .
Anti-inflammatory Activity:
this compound also exhibits anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various experimental models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an uncompetitive inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which may enhance neurotransmission .
- Cellular Pathway Interference: It interferes with cellular signaling pathways that regulate cell proliferation and apoptosis. This interference can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
5. Conclusion
This compound is a multifaceted compound with significant biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Its mechanisms involve enzyme inhibition and interference with cellular pathways, making it a candidate for further research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
